molecular formula C11H8F3N3O B11860065 8-(Trifluoromethyl)quinoline-3-carbohydrazide

8-(Trifluoromethyl)quinoline-3-carbohydrazide

Cat. No.: B11860065
M. Wt: 255.20 g/mol
InChI Key: GONXXINOALONSC-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-3-carbohydrazide is a chemical compound belonging to the quinoline family, characterized by the presence of a trifluoromethyl group at the 8th position and a carbohydrazide group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinoline-3-carbohydrazide typically involves multi-step reactions. One common method starts with the preparation of 8-(Trifluoromethyl)quinoline-3-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is subsequently reacted with hydrazine hydrate to yield the desired carbohydrazide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.

    Medicine: Research has shown its potential as an antitubercular agent, with promising activity against Mycobacterium tuberculosis.

    Industry: It can be used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme enoyl-ACP reductase, which is crucial for the biosynthesis of fatty acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death .

Comparison with Similar Compounds

  • 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
  • N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine

Comparison: Compared to these similar compounds, 8-(Trifluoromethyl)quinoline-3-carbohydrazide stands out due to its unique combination of the trifluoromethyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

8-(trifluoromethyl)quinoline-3-carbohydrazide

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)8-3-1-2-6-4-7(10(18)17-15)5-16-9(6)8/h1-5H,15H2,(H,17,18)

InChI Key

GONXXINOALONSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)C(=O)NN

Origin of Product

United States

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